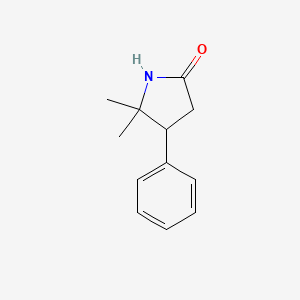

5,5-Dimethyl-4-phenylpyrrolidin-2-one

Übersicht

Beschreibung

5,5-Dimethyl-4-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol It is a pyrrolidinone derivative, characterized by a five-membered lactam ring with a phenyl group and two methyl groups attached to the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenylbutan-2-one with ammonia or an amine in the presence of a catalyst to form the pyrrolidinone ring . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-4-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis of 5,5-Dimethyl-4-phenylpyrrolidin-2-one

The synthesis of this compound typically involves multi-step chemical reactions that can yield various derivatives with distinct biological activities. For instance, the synthesis often starts from commercially available precursors and employs methods such as dynamic kinetic resolution or cyclization reactions to achieve the desired structural configuration.

Key Synthetic Routes:

- Dynamic Kinetic Resolution : This method allows for the preparation of enantiomerically enriched forms of pyrrolidinones, enhancing their biological activity .

- Cyclization Reactions : Utilizing cyclobutanone derivatives can lead to high yields of pyrrolidinones through well-established synthetic pathways .

Research has indicated that this compound exhibits various biological activities, making it a candidate for further investigation in therapeutic applications.

2.1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidinones possess significant anticancer properties. For instance, certain compounds have shown potent activity against A549 lung adenocarcinoma cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | Activity Level |

|---|---|---|

| Compound A | A549 (Lung) | High |

| Compound B | HeLa (Cervical) | Moderate |

2.2. Neuroprotective Effects

In preclinical models, this compound has shown promise in enhancing cognitive functions and providing neuroprotection in ischemic conditions. In silico studies predicted its ability to cross the blood-brain barrier and modulate AMPA receptor functions .

2.3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against drug-resistant strains of bacteria. Some derivatives have demonstrated effective inhibition against Staphylococcus aureus strains resistant to conventional antibiotics .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various contexts:

3.1. Study on Ischemic Brain Injury

A study investigated the effects of this compound on rats subjected to focal cerebral ischemia. Behavioral tests indicated significant improvement in anxiety levels and overall activity compared to control groups treated with saline or other standard drugs like piracetam .

3.2. Anticancer Efficacy Assessment

In vitro assays were conducted to evaluate the cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited better efficacy than traditional chemotherapeutics like cisplatin, suggesting a potential role in cancer therapy .

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring, used widely in medicinal chemistry.

Pyrrolidin-2-one: A lactam similar to 5,5-Dimethyl-4-phenylpyrrolidin-2-one but without the phenyl and methyl substitutions.

Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, used in various chemical and pharmaceutical applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the two methyl groups influences its reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications .

Biologische Aktivität

5,5-Dimethyl-4-phenylpyrrolidin-2-one, a pyrrolidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 203.28 g/mol. Its structure features a pyrrolidine ring substituted with a phenyl group and two methyl groups at the 5-position.

Synthesis Methods:

The compound can be synthesized through several methods, including:

- Transamination Reactions: Utilizing amines and ketones to form the pyrrolidine structure.

- Dynamic Kinetic Resolution: A method that allows for the production of enantiomerically enriched compounds .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it can modulate neurotransmitter systems and influence cell signaling pathways. Its ability to cross the blood-brain barrier enhances its potential for neuropharmacological applications .

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. In an animal model of cerebral ischemia, it showed significant improvement in cognitive functions compared to control groups treated with saline. The compound was administered intraperitoneally at doses of 125 mg/kg body weight, demonstrating reduced immobility and increased exploratory behavior in open field tests .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it can induce apoptosis in various cancer cell lines, including A431 squamous carcinoma cells. The compound demonstrated selective toxicity, reducing cell viability significantly at higher concentrations while sparing normal cells .

Case Studies

-

Cerebral Ischemia Model:

- Objective: To assess the cognitive enhancement effects of this compound.

- Method: Rats underwent middle cerebral artery occlusion (MCAO) followed by treatment with the compound.

- Results: Treated rats exhibited improved neurological scores and motor function recovery compared to saline controls, suggesting potential for treating stroke-related cognitive deficits .

- Antitumor Activity:

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-Dimethyl-4-phenylpyrrolidin-2-one, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via cyclization reactions of substituted pyrrolidinone precursors. For example, analogous pyrrolidinone derivatives have been prepared using base-assisted cyclization of hydroxy-pyrrolidinone intermediates with aryl amines or phenols, achieving yields of 46–63% under controlled conditions . Key parameters include:

- Catalyst selection : Use of mild bases (e.g., KCO) to minimize side reactions.

- Temperature control : Reactions performed at 80–100°C to balance kinetics and thermal stability.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.

Refer to protocols for similar compounds, such as 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which highlight the importance of stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Core characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions. For example, methyl groups in analogous pyrrolidinones show distinct singlets at δ 1.4–1.6 ppm, while aromatic protons appear as multiplet signals (δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (calculated for CHNO: 189.23 g/mol) .

- Infrared Spectroscopy (IR) : Confirms carbonyl stretching (~1700 cm) and absence of hydroxyl groups (~3200 cm) .

Cross-validation with melting point analysis (e.g., 138–211°C for related compounds) enhances reliability .

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) effectively separates nonpolar byproducts .

- Residual Solvent Testing : Follow pharmacopeial guidelines (e.g., USP) using buffer solutions (pH 6.5 ammonium acetate) for HPLC-based assays .

Advanced Research Questions

Q. How can stereochemical outcomes of this compound derivatives be systematically analyzed?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using amylose-based columns and isocratic elution (hexane:isopropanol = 85:15).

- X-ray Crystallography : Determine absolute configuration for crystalline derivatives.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dihedral angles and steric interactions influencing stereoselectivity .

Note: Limited experimental data exists for this specific compound, necessitating extrapolation from structurally related pyrrolidine-2,3-diones .

Q. What mechanistic insights explain contradictory yields in cyclization reactions?

Methodological Answer: Discrepancies often arise from:

- Competitive Pathways : Kinetically favored dimerization vs. thermodynamically controlled cyclization. Monitor via in situ FTIR to track intermediate consumption .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring slow cyclization rates. Use isotopic labeling (C) to trace reaction pathways .

- Catalyst Deactivation : Impurities (e.g., residual acids) can poison basic catalysts. Pre-purify starting materials via activated charcoal filtration .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies (40–60°C for 4 weeks). Monitor degradation via TLC and HPLC .

- Photolytic Sensitivity : Store in amber vials under nitrogen. UV-Vis spectroscopy (λ = 254 nm) detects photo-oxidation products .

- Hydrolytic Degradation : Test in buffered solutions (pH 1–13). Pyrrolidinones are generally stable in neutral conditions but hydrolyze in strong acids/bases .

Q. How should researchers resolve contradictions in NMR and HRMS data for structurally similar impurities?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Differentiate regioisomers by correlating proton-carbon couplings.

- Spiking Experiments : Add reference standards (e.g., 1-Hydroxy-2-(pyridin-4-yl)ethylidene bisphosphonic acid) to confirm/rule out co-eluting impurities .

- High-Pressure LC-MS : Combine retention time and mass-to-charge ratios for unambiguous identification .

Eigenschaften

IUPAC Name |

5,5-dimethyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2)10(8-11(14)13-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIXVNXAUDWTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(=O)N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502584 | |

| Record name | 5,5-Dimethyl-4-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20894-20-6 | |

| Record name | 5,5-Dimethyl-4-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.